molecular formula C18H19N5O B2456335 N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide CAS No. 483993-85-7

N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide

Cat. No.: B2456335
CAS No.: 483993-85-7
M. Wt: 321.384
InChI Key: WDZLOJMQDWKHRH-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide is a synthetic organic compound featuring a tetrazole ring, a privileged scaffold in medicinal chemistry and drug discovery. Tetrazole derivatives are extensively investigated for their potential as bioactive molecules due to their metabolic stability and ability to serve as a bioisostere for carboxylic acids, which can fine-tune the physicochemical properties of lead compounds . Compounds with structural similarities to this propanamide have demonstrated significant research value in various pharmacological areas. For instance, tetrazole-based molecules are prominent in the development of antihypertensive agents, such as the drug Valsartan, acting as angiotensin-II receptor antagonists . Furthermore, recent research has identified specific tetrazole-containing compounds as potent antagonists for the Free Fatty Acid Receptor 2 (FFA2/GPR43), a target for metabolic and inflammatory diseases, with activities in the low nanomolar range . In oncology, tetrazole-functionalized molecules have been discovered that bind to targets like DNAJA1, leading to the degradation of oncogenic mutant p53 and inhibition of cancer cell migration . This product is provided for research and development use only. It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-12-6-5-8-14(10-12)11-15(17-20-22-23-21-17)18(24)19-16-9-4-3-7-13(16)2/h3-10,15H,11H2,1-2H3,(H,19,24)(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZLOJMQDWKHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(C2=NNN=N2)C(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the tetrazole ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Coupling reactions: The tetrazole intermediate is then coupled with 2-methylphenyl and 3-methylphenyl groups through a series of substitution reactions.

    Amidation: The final step involves the formation of the amide bond, typically using reagents such as carbodiimides or other coupling agents.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound’s tetrazole ring is a bioisostere for carboxylic acids, making it useful in drug design for enhancing the pharmacokinetic properties of therapeutic agents.

    Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and coordination complexes, due to its unique structural features.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of other complex organic molecules, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring can mimic the carboxylate group, allowing the compound to participate in hydrogen bonding and ionic interactions with target proteins.

Comparison with Similar Compounds

N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide can be compared with other tetrazole-containing compounds, such as:

    Losartan: An angiotensin II receptor antagonist used in the treatment of hypertension.

    Valsartan: Another angiotensin II receptor antagonist with similar applications.

    Candesartan: A compound with a similar mechanism of action as losartan and valsartan.

The uniqueness of this compound lies in its specific substitution pattern and the potential for diverse applications beyond those of the aforementioned compounds.

Biological Activity

N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide is a complex organic compound notable for its biological activity, particularly in medicinal chemistry. This article delves into its synthesis, biological mechanisms, and potential applications, supported by relevant data and findings.

The synthesis of this compound involves several key steps:

  • Formation of the Tetrazole Ring : This is achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
  • Coupling Reactions : The tetrazole intermediate is coupled with 2-methylphenyl and 3-methylphenyl groups through substitution reactions.
  • Amidation : The final step involves forming the amide bond, typically using coupling agents like carbodiimides.

The compound has the chemical formula C18_{18}H19_{19}N5_5O and a CAS number of 483993-85-7. Its structure includes a tetrazole ring, which is known to enhance the pharmacokinetic properties of therapeutic agents due to its bioisosteric nature compared to carboxylic acids.

This compound's mechanism of action primarily involves interactions with biological targets such as enzymes or receptors. The tetrazole moiety can mimic carboxylate groups, facilitating hydrogen bonding and ionic interactions with target proteins. This characteristic makes it a valuable candidate in drug design.

Anticancer Properties

Recent studies have indicated that compounds containing tetrazole rings exhibit significant anticancer activity. For instance, similar tetrazole derivatives have shown effectiveness against various cancer cell lines, including Jurkat and A-431 cells. The structure-activity relationship (SAR) analysis suggests that specific substitutions on the phenyl rings are crucial for enhancing cytotoxicity .

CompoundCell Line TestedIC50 (µM)Reference
Compound 13Jurkat< 10
Compound 22HT29< 20

Enzyme Inhibition

In addition to its anticancer properties, this compound has been investigated for its potential to inhibit specific enzymes involved in disease pathways. The presence of the tetrazole ring enhances binding affinity to target enzymes, which could lead to therapeutic applications in treating metabolic disorders .

Case Studies

  • Antitumor Activity : A study evaluated the antitumor effects of various tetrazole derivatives, including this compound, revealing that modifications in the phenyl substituents significantly impacted their efficacy against cancer cell lines.
  • Drug Design Applications : Researchers have utilized this compound in developing new drugs aimed at treating hypertension and cardiovascular diseases due to its structural similarities with known angiotensin II receptor antagonists like losartan .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide?

  • Methodological Answer : A reflux-based approach using methanol and catalytic sulfuric acid (H₂SO₄) under steam bath conditions (4 hours) is a standard method. Post-reaction, the product is precipitated by pouring the mixture into crushed ice, followed by filtration, washing with cold water, and recrystallization from ethanol to enhance purity . Alternative routes involve aprotic solvents (e.g., DMF or THF) with alkoxide bases to facilitate nucleophilic substitution or coupling reactions, as seen in analogous tetrazole-containing compounds .

Q. How is the compound purified after synthesis, and what solvents are optimal for recrystallization?

  • Methodological Answer : Purification typically involves filtration of the crude product, washing with cold water to remove acidic residues, and recrystallization using ethanol. Ethanol is preferred due to its intermediate polarity, which balances solubility at high temperatures and low solubility at room temperature, ensuring high crystalline yield .

Q. What spectroscopic techniques are used to confirm the structural integrity of the compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying aromatic protons, methyl groups, and tetrazole ring protons. Infrared (IR) spectroscopy identifies key functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion peak and fragmentation pattern .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts in the synthesis of this compound?

  • Methodological Answer : Key parameters include:

  • Solvent selection : Aprotic solvents (e.g., DMF) minimize side reactions like hydrolysis.
  • Catalyst/base choice : Alkoxide bases (e.g., NaOMe) enhance nucleophilic attack efficiency.
  • Temperature control : Reflux at 80–100°C balances reaction rate and thermal degradation.
    A fractional factorial design (DoE) can systematically evaluate these variables .

Q. What analytical strategies are recommended for identifying and quantifying impurities in this compound?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is standard. Gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid) resolves polar and non-polar impurities. Reference standards (e.g., USP guidelines) enable quantification, with limits of detection ≤0.1% .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the tetrazole moiety in this compound?

  • Methodological Answer : SAR studies should focus on:

  • Tetrazole bioisosteres : Replace the tetrazole with carboxyl or sulfonamide groups to assess pharmacokinetic differences.
  • Substituent effects : Introduce electron-withdrawing/donating groups on the phenyl rings to evaluate binding affinity changes.
    In vitro assays (e.g., enzyme inhibition or receptor binding) paired with molecular docking simulations provide mechanistic insights .

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